An In-depth Technical Guide to trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS 1258963-16-4)
An In-depth Technical Guide to trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS 1258963-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, a key building block in contemporary medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven, field-proven insights into its synthesis, characterization, and potential applications. The methodologies and analytical data presented herein are based on established principles of organic chemistry and spectral data of analogous structures, offering a robust framework for researchers working with this and related molecules. The significance of the substituted tetrahydrofuran motif, particularly in the context of drug discovery, is also explored, highlighting the potential of this compound as a valuable intermediate in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of new therapeutic agents. The introduction of various substituents onto the THF core allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn modulate its interaction with biological targets.[3]
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, with its defined stereochemistry and functional handles (a hydroxyl group, a bromophenyl ether), represents a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom is particularly noteworthy, as it can serve as a handle for further functionalization through cross-coupling reactions, or it may itself contribute to the biological activity of the final compound.[4]
This guide will delve into the technical aspects of this molecule, providing a foundational understanding for its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1258963-16-4 | [5][6] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [5][6] |
| Molecular Weight | 259.10 g/mol | [5][6] |
| Appearance | Predicted to be a solid | [6] |
| Boiling Point (Predicted) | 387.5 ± 42.0 °C | [6] |
| InChI Key | DLWPAASSYWIWAW-NXEZZACHSA-N | [6] |
| Storage | Store at 2-8°C for long-term stability | [6] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available meso-3,4-epoxytetrahydrofuran. The acid-catalyzed ring-opening of this epoxide with 4-bromophenol is expected to proceed via an SN2 mechanism, resulting in the desired trans stereochemistry.[7][8]
Caption: Proposed synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol.
Detailed Experimental Protocol (Exemplary)
Disclaimer: This protocol is exemplary and has been constructed based on general procedures for similar reactions. Optimization of reaction conditions may be necessary.
Materials:
-
meso-3,4-Epoxytetrahydrofuran
-
4-Bromophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add meso-3,4-epoxytetrahydrofuran (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude product can be achieved through flash column chromatography on silica gel.[9] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is recommended to separate the desired product from any unreacted starting materials and side products.
For further purification, recrystallization can be employed.[10] A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes or water) to induce crystallization upon cooling.
Analytical Characterization (Predictive)
As experimental spectra are not publicly available, this section provides predicted spectral data based on the structure of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets are expected for the para-substituted benzene ring, one integrating to 2H around δ 7.4 ppm (protons ortho to the bromine) and another integrating to 2H around δ 6.8 ppm (protons ortho to the oxygen).
-
Tetrahydrofuran Protons: A series of multiplets are expected in the region of δ 3.8-4.5 ppm for the protons on the tetrahydrofuran ring. The protons adjacent to the oxygen atoms (C2 and C5) will be the most downfield. The protons at C3 and C4 will be coupled to each other and to the adjacent protons. The trans relationship of the substituents at C3 and C4 will influence the coupling constants.
-
Hydroxyl Proton: A broad singlet is expected, the chemical shift of which will be dependent on concentration and temperature.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the bromine will be at a lower field, and the carbon attached to the ether oxygen will be significantly downfield.
-
Tetrahydrofuran Carbons: Four distinct signals are expected for the tetrahydrofuran ring carbons, likely in the range of δ 65-85 ppm. The carbons bearing the oxygen substituents (C3 and C4) will be the most downfield.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z 258 and 260 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve loss of water, and cleavage of the tetrahydrofuran ring.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Potential Applications in Drug Discovery
The structural features of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol make it a valuable intermediate in the synthesis of potential drug candidates.
Synthesis of Bioactive Molecules
The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to an amine, allowing for the introduction of diverse pharmacophores. The bromophenyl group is a key feature for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[11]
Caption: Potential functionalization pathways for the title compound.
Role as a Pharmacophore
The phenoxy-tetrahydrofuran-ol motif itself may possess inherent biological activity. Aryl ether linkages are common in many biologically active compounds.[12] The specific stereochemistry of the trans-diol precursor is crucial in determining the final conformation of the molecule, which in turn dictates its binding affinity to a biological target.
Safety and Handling
Based on available supplier safety data, trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles. The strategic placement of functional groups and the defined stereochemistry of this compound offer numerous possibilities for the creation of novel and complex molecules with potential therapeutic applications. Further research into the biological activity of derivatives of this compound is warranted.
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